2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane
Description
2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane is a sulfur-containing heterocyclic compound featuring a 1,3-dithiolane core fused to a nitro-substituted phenyl ring with a 4-methylphenylsulfanyl substituent. The dithiolane ring (a five-membered ring with two sulfur atoms) imparts unique electronic and steric properties, while the nitro group at the 5-position of the phenyl ring enhances electrophilic reactivity.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]-1,3-dithiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c1-11-2-5-13(6-3-11)22-15-7-4-12(17(18)19)10-14(15)16-20-8-9-21-16/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRFHMDRGIHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C3SCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196009 | |
| Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328263-21-4 | |
| Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328263-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized by reacting a dithiol with a suitable electrophile under controlled conditions.
Introduction of the Methylphenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylphenylsulfanyl group. This can be achieved using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets through mechanisms such as:
- Inhibition of Enzymatic Activity : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes involved in disease processes.
- Antioxidant Activity : Compounds with sulfanyl groups are often explored for their antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that similar compounds with dithiolane structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial membranes or interfere with metabolic pathways in pathogens.
Material Science
The unique properties of dithiolanes make them suitable for applications in material science:
- Polymer Synthesis : Dithiolanes can serve as cross-linking agents in polymer chemistry, improving the mechanical properties of materials.
- Nanotechnology : The compound could potentially be used in the synthesis of nanoparticles or nanocomposites due to its ability to form stable complexes with metal ions.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of dithiolane compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl group in enhancing membrane permeability and disrupting bacterial functions.
Case Study 2: Antioxidant Properties
In vitro assays have shown that compounds similar to 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane exhibit considerable radical scavenging activity. The presence of the nitrophenyl group contributes to this effect by stabilizing free radicals through electron donation.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Crystallography
Table 1: Structural Comparison with Analogs
Key Observations :
- Substituent Effects: The 5-nitro group in the target compound and its thiazolidinone analog may enhance electrophilicity compared to the 2-nitro isomer in ’s compound. The 4-methylphenylsulfanyl group is common across multiple analogs, suggesting shared synthetic routes or bioactivity targets .
- Crystal Packing : The butterfly conformation of the thiadiazole derivative () contrasts with the likely planar dithiolane structure, affecting solubility and intermolecular interactions .
Biological Activity
The compound 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The chemical formula for this compound is with a molecular weight of approximately 264.37 g/mol. The synthesis typically involves the reaction of 4-methylphenyl thiol with a suitable nitro compound in the presence of dithiolane derivatives under controlled conditions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that compounds with similar dithiolane structures exhibit significant antimicrobial properties. For instance, dithiolane derivatives have been reported to inhibit the growth of various fungi and bacteria, suggesting that this compound may possess similar effects .
- Anticancer Potential : Research indicates that dithiolane compounds can induce apoptosis in cancer cells. A related study demonstrated that derivatives effectively inhibited cell proliferation in various cancer cell lines, including breast cancer models . The mechanism often involves the modulation of apoptotic pathways and interference with cancer cell metabolism.
- Antioxidant Properties : Compounds containing dithiolane groups are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial for reducing inflammation and preventing cellular damage associated with chronic diseases .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on fungal pathogens | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antioxidant | Reduces oxidative stress in cellular models |
Case Study: Anticancer Activity
In a notable study focusing on the anticancer properties of dithiolane derivatives, researchers synthesized several analogs and assessed their cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cell lines. The most potent derivative exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a promising therapeutic index for further development .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various dithiolane derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the dithiolane structure enhanced antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via phosphorus ylide-mediated reactions with elemental sulfur, as described in the synthesis of 1,2-dithiolanes . Key factors include:
- Solvent selection : THF/water mixtures are often used to balance solubility and reactivity.
- Temperature control : Reactions at ambient or slightly elevated temperatures (20–40°C) improve ring-closure efficiency.
- Stoichiometry : Excess sulfur (1.5–2.0 equivalents) ensures complete conversion of intermediates.
- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) isolates the product. Yield optimization requires monitoring by TLC or HPLC for intermediate stability.
Q. How can the dynamic disulfide bonds in this compound be characterized spectroscopically?
- Methodological Answer :
- Raman Spectroscopy : The S–S stretching vibration (∼500–550 cm⁻¹) confirms disulfide bond presence .
- ¹H and ¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and sulfur-adjacent carbons (δ 40–50 ppm) provide structural validation.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula and detects side products.
- Cyclic Voltammetry : Redox activity of the disulfide bond can be quantified by measuring reduction potentials in buffered solutions .
Advanced Research Questions
Q. What contradictory findings exist regarding the crosslinking mechanisms of dithiolane-containing polymers, and how can these be resolved experimentally?
- Methodological Answer :
- Contradiction : Some studies report spontaneous crosslinking of dithiolanes in aqueous media, while others require reducing agents (e.g., DTT) to initiate ring-opening .
- Resolution Strategies :
- Thiol Quantification : Use Ellman’s assay to detect free thiols in polymer dispersions.
- Kinetic Studies : Monitor crosslinking via dynamic light scattering (DLS) under varying redox conditions (e.g., glutathione gradients).
- Controlled RA Titration : Systematically vary DTT concentrations (10–50 mol%) to identify threshold levels for polymerization .
- Thiol-Blocking Experiments : Add N-ethylmaleimide to quench free thiols and test crosslinking viability .
Q. How does the nitro group influence the compound's redox behavior and stability under different biological conditions?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry in PBS (pH 7.4) vs. acidic (lysosomal) conditions (pH 4.5) reveals nitro group reduction potentials. Compare with analogs lacking the nitro substituent .
- Stability Assays : Incubate the compound in simulated extracellular (low glutathione, 2–20 μM) and intracellular (high glutathione, 1–10 mM) environments. Monitor degradation via HPLC and correlate with nitro group reduction kinetics .
- Computational Modeling : DFT calculations predict electron-withdrawing effects of the nitro group on disulfide bond lability.
Q. What methodological challenges arise when studying the intracellular behavior of dithiolane-based drug delivery systems, and how can they be mitigated?
- Methodological Answer :
- Challenges :
Non-Selective Reactivity : Dithiolanes may interact with multiple cellular thiols (e.g., glutathione, thioredoxin), complicating mechanistic studies .
Real-Time Tracking : Difficulty in monitoring disulfide bond cleavage in live cells.
- Mitigation Strategies :
- Fluorescent Probes : Conjugate the compound with fluorophores (e.g., Cy5) and use confocal microscopy to track localization and disassembly .
- Thioredoxin Reductase (TrxR) Knockdown : Use siRNA to silence TrxR and assess residual activity via luciferase-based assays .
- Competitive Inhibition : Co-treat cells with thiol blockers (e.g., auranofin) to isolate specific pathways .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting literature on the selectivity of 1,2-dithiolanes for thioredoxin reductase (TrxR) in biological systems?
- Methodological Answer :
- Contextual Factors : Prior studies used different experimental models (e.g., cell-free vs. in vivo systems) and probe designs (e.g., fluorogenic vs. covalent inhibitors) .
- Experimental Replication :
Standardized Assays : Compare TrxR activity (e.g., insulin reduction assay) with glutathione reductase (GR) activity in the same system.
Probe Redesign : Synthesize dithiolane derivatives with varied leaving groups (e.g., nitro vs. trifluoromethyl) to test kinetics .
Meta-Analysis : Compile data from 23+ studies to identify trends in off-target reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
